molecular formula C7H5ClN2O B12363219 6-Chloro-1,6-dihydrobenzimidazol-2-one

6-Chloro-1,6-dihydrobenzimidazol-2-one

Cat. No.: B12363219
M. Wt: 168.58 g/mol
InChI Key: FMGSWEFGYCPNAT-UHFFFAOYSA-N
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Description

6-Chloro-1,6-dihydrobenzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are often used as building blocks in pharmaceutical chemistry. The presence of a chlorine atom at the 6th position of the benzimidazole ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,6-dihydrobenzimidazol-2-one typically involves the reaction of 6-chloro-1,2-phenylenediamine with urea under acidic conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro form.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

6-Chloro-1,6-dihydrobenzimidazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-1,6-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to its observed biological effects. For example, its antiretroviral activity is attributed to its ability to inhibit the reverse transcriptase enzyme in HIV .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydrobenzimidazol-2-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    6-Methyl-1,3-dihydrobenzimidazol-2-one: The presence of a methyl group instead of chlorine alters its chemical properties.

    5,6-Dimethyl-1,3-dihydrobenzimidazol-2-one:

Uniqueness

The presence of the chlorine atom at the 6th position in 6-Chloro-1,6-dihydrobenzimidazol-2-one makes it unique compared to other benzimidazole derivatives. This substitution enhances its chemical reactivity and potential biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-1,6-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11)

InChI Key

FMGSWEFGYCPNAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)NC2=CC1Cl

Origin of Product

United States

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